3-Oxabicyclo[3.1.1]heptan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-oxabicyclo[3.1.1]heptan-1-amine |
InChI |
InChI=1S/C6H11NO/c7-6-1-5(2-6)3-8-4-6/h5H,1-4,7H2 |
InChI Key |
YQPGSXWEFXNCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(COC2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Oxabicyclo 3.1.1 Heptan 1 Amine and Its Advanced Precursors
Retrosynthetic Strategies for the 3-Oxabicyclo[3.1.1]heptane Core
Retrosynthetic analysis of the 3-oxabicyclo[3.1.1]heptane skeleton points to several viable synthetic disconnections. The most prominent and recently developed strategy involves a rearrangement of a spirocyclic precursor. acs.orgchemrxiv.orgacs.org
A key retrosynthetic approach involves the disconnection of the ether linkage, leading back to a substituted cyclobutane (B1203170) derivative. Specifically, the acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols has emerged as a powerful method. acs.orgnih.gov This strategy simplifies the complex bicyclic structure to a more accessible spiro-oxetane intermediate, which can be synthesized from commercially available starting materials. researchgate.net
Alternative retrosynthetic strategies include intramolecular cycloadditions. acs.org These can involve:
[2+2] Cycloadditions: Disconnecting the cyclobutane ring leads back to a 3-oxa-1,6-enyne or a related open-chain precursor. acs.org
[4π + 2σ] Cycloadditions: A formal cycloaddition between bicyclo[1.1.0]butanes (BCBs) and nitrones can be envisioned, which has been used to generate the related 2-oxa-3-azabicyclo[3.1.1]heptane system. rsc.org
De Novo Construction of the Bicyclic Amine Framework
The direct construction of the 3-oxabicyclo[3.1.1]heptane framework is often achieved through elegant cascade reactions or cycloadditions that efficiently build the strained ring system.
Stereoselective and Enantioselective Synthetic Routes to 3-Oxabicyclo[3.1.1]heptan-1-amine
While specific enantioselective syntheses targeting this compound are not extensively detailed in the reviewed literature, stereoselective methods for related bicyclic systems provide a foundational framework. For instance, organocatalytic domino reactions have been successfully employed to create functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with high diastereoselectivity and enantioselectivity. nih.gov Such strategies, utilizing modularly designed organocatalysts from cinchona alkaloids, could potentially be adapted for the asymmetric synthesis of precursors to the 3-oxabicyclo[3.1.1]heptane system. nih.gov
In many of the reported syntheses of the core, the stereochemistry is controlled by the geometry of the starting materials and the mechanism of the cyclization, often resulting in high diastereoselectivity. acs.org The challenge remains in establishing chirality at the bridgehead positions, which would likely involve either starting from a chiral precursor or employing a chiral catalyst during the key ring-forming step.
Tandem Reactions and Cascade Cyclizations in Ring Formation
A highly effective method for constructing the 3-oxabicyclo[3.1.1]heptane core involves an acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.orgnih.gov This reaction proceeds as a tandem sequence involving the opening of the oxetane (B1205548) ring followed by a cyclization to form the tetrahydropyran (B127337) ring. acs.org This rearrangement can be catalyzed by mild Brønsted acids like pyridinium (B92312) chloride (PyrHCl), showcasing a broad substrate scope. acs.orgchemrxiv.org The reaction of 3,3-bis(chloromethyl)oxetan with tris(ethoxycarbonyl)methane, followed by reduction and subsequent heating or acid treatment, also triggers a rearrangement to form the 3-oxabicyclo[3.1.1]heptane derivative. rsc.org
Intramolecular [2+2] cycloadditions represent another powerful approach. These reactions can build the strained bicyclic framework in a single step from suitably configured precursors. acs.orgresearchgate.net For example, copper(I)-catalyzed tandem cycloadditions of 1,6-enynes have been shown to provide a straightforward route to structurally diverse and strained bridged bicycles. researchgate.net
Green Chemistry Approaches and Sustainable Synthetic Protocols
Modern synthetic efforts increasingly prioritize sustainability. In the synthesis of the 3-oxabicyclo[3.1.1]heptane core, green chemistry principles are evident in the development of milder and more efficient catalytic systems. The use of catalytic quantities of pyridinium chloride (PyrHCl) for the key isomerization step, as opposed to stoichiometric strong acids, represents a greener approach. acs.orgchemrxiv.orgnih.gov This method offers mild reaction conditions and reduces waste. acs.orgnih.gov
Furthermore, the development of one-pot reactions and tandem processes contributes to a more sustainable synthesis by reducing the number of intermediate purification steps, saving solvents and energy. mdpi.com An amine-promoted three-component cycloaddition of bicyclo[1.1.0]butanes with hydroxylamine (B1172632) and polyformaldehyde has been developed for the synthesis of related 2-oxa-3-azabicyclo[3.1.1]heptanes, featuring mild conditions and high functional group tolerance, which aligns with green chemistry goals. rsc.org
Functionalization and Derivatization of Precursor Molecules
Once the 3-oxabicyclo[3.1.1]heptane core is established, the introduction of the crucial amine functionality at the bridgehead position is the final key challenge.
Amination Strategies for Bridgehead Positions
Directly functionalizing a bridgehead carbon can be challenging due to steric hindrance and the constraints imposed by Bredt's rule, which posits that a double bond cannot be placed at a bridgehead position in small bicyclic systems, affecting the transition states of many substitution reactions. nih.govyoutube.com
A successful and practical strategy for introducing the amine at the C1 position involves a Curtius rearrangement. thieme-connect.com This classical transformation allows for the conversion of a carboxylic acid into a primary amine. The synthesis starts with a (5-substituted-3-oxabicyclo[3.1.1]heptan-1-yl)methanol precursor, which is obtained from the key acid-catalyzed rearrangement. This alcohol is then oxidized to the corresponding carboxylic acid. The carboxylic acid is subsequently subjected to a Curtius rearrangement, likely via an acyl azide (B81097) intermediate, to furnish the desired this compound. thieme-connect.com A similar approach using a Curtius rearrangement has been successfully applied in the synthesis of bicyclo[1.1.1]pentane (BCP) amines. nih.gov
Alternative strategies could involve electrophilic amination of a bridgehead organometallic species or nucleophilic substitution on a precursor bearing a leaving group at the bridgehead, although the latter is often difficult for bicyclic systems. The exceptional reactivity of some bridgehead amines, such as BCP-amine, is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity, factors that are also influenced by the geometry and strain of the bicyclic system. nih.govresearchgate.net
Data Tables
Table 1: Key Synthetic Transformation for 3-Oxabicyclo[3.1.1]heptane Core
| Starting Material | Reagent/Catalyst | Product | Yield | Reference |
| (6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol | Pyridinium chloride (catalytic) | (5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | Good | thieme-connect.com |
| 6-Substituted (2-oxaspiro[3.3]heptan-6-yl)methanols | Pyridinium chloride (PyrHCl) | 1,5-Disubstituted 3-oxabicyclo[3.1.1]heptanes | Excellent | acs.org |
| Diethyl-2-oxaspiro[3.3]heptane-6,6-dicarboxylate derived diol | Heat or Acid | 3-Oxabicyclo[3.1.1]heptane derivative | - | rsc.org |
| Alcohol precursor (from rearrangement) | Oxidation, then Curtius Rearrangement | Bridgehead amine | - | thieme-connect.com |
Late-Stage Functionalization of the Bicyclic Skeleton
The introduction of an amine group at the bridgehead position of a pre-formed 3-oxabicyclo[3.1.1]heptane skeleton is a critical step in the synthesis of the target molecule. Late-stage functionalization strategies are often preferred as they allow for the diversification of complex molecules at a later point in the synthetic sequence.
One of the documented methods for the synthesis of 1-amino-3-oxabicyclo[3.1.1]heptane involves the Curtius rearrangement . This classical reaction provides a reliable route from a carboxylic acid to a primary amine. In the context of the 3-oxabicyclo[3.1.1]heptane system, a precursor such as 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid can be converted to the corresponding amine. The process typically involves the formation of an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to yield the primary amine. For instance, the conversion of a related alcohol precursor to the carboxylic acid via oxidation, followed by a Curtius reaction and subsequent deprotection, has been successfully demonstrated to yield the hydrochloride salt of the target amine. nih.gov
Another viable, albeit less direct, strategy draws inspiration from the synthesis of analogous aza-bicyclic systems. The transformation of a nitrile group at the bridgehead position into a primary amine via reduction is a well-established synthetic tool. While not directly reported for the 1-amine target, the synthesis of 3-azabicyclo[3.1.1]heptanes from spirocyclic oxetanyl nitriles showcases the feasibility of manipulating functional groups at this sterically hindered position. nih.govresearchgate.netresearchgate.net This suggests that a precursor, 3-oxabicyclo[3.1.1]heptane-1-carbonitrile, could be a key intermediate for the synthesis of this compound via reduction.
Furthermore, radical modifications at the bridgehead position of the 3-oxabicyclo[3.1.1]heptane core have been explored, opening up avenues for C-N bond formation, although direct amination via this route is yet to be extensively detailed for the 1-amine derivative. researchgate.net
Optimization of Synthetic Pathways and Process Intensification
The development of efficient, scalable, and sustainable synthetic routes is a primary focus in modern organic chemistry. For a molecule with potential pharmaceutical applications like this compound, the optimization of its synthesis is of paramount importance.
Catalyst Development and Mechanistic Insights in Catalyzed Reactions
The key step in forming the 3-oxabicyclo[3.1.1]heptane core often involves an acid-catalyzed intramolecular rearrangement or cyclization. The choice of catalyst is crucial for the efficiency and selectivity of this transformation.
Lewis and Brønsted Acid Catalysis: A range of Lewis and Brønsted acids have been investigated for the synthesis of the 3-oxabicyclo[3.1.1]heptane skeleton from precursors like (2-oxaspiro[3.3]heptan-6-yl)methanols. nih.gov Mildly acidic catalysts such as pyridinium chloride (PyrHCl) have proven effective in mediating this isomerization under gentle reaction conditions. nih.gov Other Lewis acids, for instance, Europium(III) triflate (Eu(OTf)₃), have been successfully employed in related formal [4π+2σ] cycloadditions to construct polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes, highlighting the versatility of such catalysts in forming this bicyclic system. bohrium.com
| Catalyst Type | Catalyst Example | Application | Reference |
| Brønsted Acid | Pyridinium Chloride (PyrHCl) | Isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols | nih.gov |
| Lewis Acid | Europium(III) triflate (Eu(OTf)₃) | Formal [4π+2σ] cycloaddition for 2-oxa-3-azabicyclo[3.1.1]heptanes | bohrium.com |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Isomerization of alcohol precursors | researchgate.net |
| Brønsted Acid | Phosphoric Acid (H₃PO₄) | Isomerization of alcohol precursors | researchgate.net |
Mechanistic Insights: Understanding the reaction mechanism is fundamental to optimizing the process. For the acid-catalyzed rearrangement of spirocyclic oxetanes, computational density functional theory (DFT) calculations have been employed to elucidate the reaction pathway. bohrium.com These studies suggest a mechanism involving the nucleophilic addition of a functional group (e.g., from a nitrone in the case of aza-bicyclic synthesis) to the bicyclo[1.1.0]butane core, followed by an intramolecular cyclization. bohrium.com In acid-catalyzed reactions of biomass-derived oxygenates, which share similarities with the substrates for 3-oxabicyclo[3.1.1]heptane synthesis, the mechanism is considered to involve the transfer of a proton to the reactant and the subsequent formation of a carbocation-like transition state. osti.gov The stability of this intermediate is heavily influenced by the solvent environment.
Solvent Selection and Reaction Engineering Considerations
The choice of solvent can significantly impact reaction rates and selectivity, particularly in acid-catalyzed processes. In the synthesis of 3-oxabicyclo[3.1.1]heptane precursors, various solvents have been utilized, including dichloromethane (B109758) (CH₂Cl₂). researchgate.net
Solvent Effects: Studies on acid-catalyzed reactions of related oxygenated compounds have shown that the use of polar aprotic cosolvents with water can lead to an enrichment of water in the local solvent domain of the reactant. osti.govrsc.org This can influence the reaction kinetics. The turnover rates for both hydrolysis and dehydration reactions are affected by the solvent composition, with the number of hydroxyl groups on the reactant playing a role. osti.govrsc.org For the intramolecular rearrangement leading to the 3-oxabicyclo[3.1.1]heptane core, the solvent must facilitate the formation and stabilization of the key cationic intermediates without promoting unwanted side reactions.
| Solvent | Reaction Type | Observation |
| Dichloromethane (CH₂Cl₂) | Acid-catalyzed isomerization | Commonly used solvent for the reaction. researchgate.net |
| Water/Polar Aprotic Cosolvent Mixtures | Acid-catalyzed reactions of oxygenates | Affects local solvent domain and reaction rates. osti.govrsc.org |
Process Intensification: To enhance the efficiency, safety, and scalability of the synthesis of this compound, principles of process intensification can be applied. This involves moving from traditional batch processes to more advanced manufacturing technologies. researchgate.netunito.itfrontiersin.orgcetjournal.it
Continuous flow synthesis offers several advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward scaling up. researchgate.netfrontiersin.org For exothermic reactions, such as those often involved in the formation of the bicyclic core or subsequent functionalization, flow reactors provide superior temperature control, minimizing the risk of runaway reactions and improving product selectivity. cetjournal.it The application of continuous flow technology to the synthesis of bicyclic compounds has been demonstrated, showcasing its potential for producing key pharmaceutical intermediates at a larger scale. researchgate.net While specific studies on the continuous flow synthesis of this compound are not yet prevalent, the translation of the optimized batch chemistry into a continuous process represents a logical next step for industrial production.
Advanced Spectroscopic and Crystallographic Characterization of 3 Oxabicyclo 3.1.1 Heptan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 3-Oxabicyclo[3.1.1]heptan-1-amine and its derivatives, offering a detailed view of the molecule's carbon-hydrogen framework and stereochemistry. research-nexus.net
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. In derivatives of the bicyclo[3.1.1]heptane series, the rigid conformation leads to distinct chemical shifts for the bridgehead and methylene (B1212753) protons. research-nexus.net For instance, in a related compound, 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, the bridgehead protons appear as a multiplet between δ 3.12–3.25 ppm in the ¹H NMR spectrum (in CDCl₃). The ¹³C NMR spectrum of this derivative shows the carbonyl carbon at δ 155.2 ppm and the Boc methyl carbons at δ 28.3 ppm.
Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of these signals and for elucidating the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity through the bicyclic framework.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon resonances based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is instrumental in determining the stereochemistry and conformational preferences of the bicyclic system.
A comprehensive analysis of these 2D NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the rigid, strained structure of the 3-oxabicyclo[3.1.1]heptane core. researchgate.net
Table 1: Representative NMR Data for a Bicyclo[3.1.1]heptane Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Correlation |
| ¹H | 3.12–3.25 | m (bridgehead H) |
| ¹³C | 155.2 | s (C=O) |
| ¹³C | 28.3 | q (Boc CH₃) |
Note: Data for 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid. "m" denotes multiplet, "s" denotes singlet, and "q" denotes quartet.
While the bicyclo[3.1.1]heptane framework is rigid, certain derivatives may exhibit conformational dynamics, such as ring-puckering or rotation of substituents. Variable temperature (VT) NMR studies can provide insight into these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals, which can be used to determine the energy barriers for conformational interconversions. caltech.edu For some bicyclic amines, VT-NMR has been used to study the interconversion between different ring conformations. caltech.edu
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and intermolecular interactions of this compound in its solid form. nih.govwustl.edubmrb.io Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these orientation-dependent interactions, providing information about molecular packing, hydrogen bonding, and the local environment of atoms within the crystal lattice. bmrb.io Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, while experiments like HETCOR (Heteronuclear Correlation) can reveal proximities between different nuclei, such as ¹H and ¹³C or ¹H and ¹⁵N, which are indicative of intermolecular contacts. wustl.eduacs.org For amine-containing compounds, ssNMR is particularly useful for studying hydrogen bonding networks involving the amine group. nih.govacs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a fingerprint of the compound and are particularly useful for identifying functional groups and gaining insights into conformational details.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the bicyclic framework will appear around 2850-3000 cm⁻¹. The C-O-C stretching vibration of the ether linkage within the bicyclic system is also a key diagnostic feature.
Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information about the carbon skeleton vibrations. The analysis of the vibrational spectra of related bicyclo[3.1.1]heptane derivatives, such as pinane, has been used to understand their conformational characteristics. research-nexus.net
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Alkane (C-H) | Stretching | 2850 - 3000 |
| Ether (C-O-C) | Stretching | 1050 - 1150 |
| Amine (N-H) | Bending | 1590 - 1650 |
Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The fragmentation of bicyclic amines in the mass spectrometer is influenced by the rigid ring system and the presence of the heteroatoms. libretexts.org For this compound, the initial ionization would likely lead to the formation of a molecular ion (M⁺•). Subsequent fragmentation pathways could involve the loss of small neutral molecules or radicals. A characteristic fragmentation for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org In this case, this would lead to the formation of a stable iminium ion. The strained bicyclic system can also undergo ring-opening fragmentations. aip.org
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. For example, the hydrochloride salt of this compound has a specific molecular formula, and its exact mass can be calculated. bldpharm.com An HRMS measurement that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed structure. For a related fluorinated derivative, the calculated mass for [M+H]⁺ was 259.28 and the found mass was 259.27, confirming its elemental composition.
Conformational Analysis and Stereochemical Features of 3 Oxabicyclo 3.1.1 Heptan 1 Amine
Analysis of the Bicyclo[3.1.1]heptane Ring System Conformation
The bicyclo[3.1.1]heptane framework is a bridged bicyclic system that imposes significant conformational constraints on the molecule. uci.edu Unlike simple cyclohexanes which can readily adopt a strain-free chair conformation, the bicyclo[3.1.1]heptane skeleton is inherently strained. unicamp.brminia.edu.eg
Ring Strain and Angle Distortions within the Bicyclic Scaffold
The bicyclo[3.1.1]heptane system, found in natural products like pinane, is characterized by a high degree of ring strain. This strain arises from the geometric constraints of the bridged structure, leading to deviations from ideal bond angles and lengths. The parent carbocyclic system, bicyclo[3.1.1]heptane, can be visualized as being composed of a six-membered ring constrained into a boat-like conformation by a one-carbon bridge. This forces the bond angles within the six-membered ring to deviate significantly from the ideal tetrahedral angle of 109.5°.
In 3-Oxabicyclo[3.1.1]heptan-1-amine, the presence of an oxygen atom at the 3-position is expected to influence the ring's geometry. The C-O-C bond angle is typically smaller than a C-C-C angle, which could potentially alter the strain distribution within the scaffold. The concept of ring strain, first proposed by Adolf von Baeyer, encompasses angle strain, torsional strain, and non-bonded steric interactions. rsc.org The "butterfly" conformation of related highly strained systems like bicyclo[1.1.0]butanes (BCBs), which possess strain energies of 64–66 kcal/mol, highlights the significant energy penalties associated with such rigid structures. rsc.org The strain in the bicyclo[3.1.1]heptane system is a consequence of both angle deformation and non-bonded repulsion between atoms across the rings. rsc.org
Pseudorotation and Ring Flip Dynamics
While cyclohexane (B81311) undergoes a well-defined chair-flip, the conformational dynamics of bicyclo[3.1.1]heptane are more complex. The system can undergo a "ring-flip" process, which involves the interconversion of the two enantiomeric forms of the bicyclic skeleton. researchgate.net This process, however, has a significant energy barrier. Studies on substituted bicyclo[3.1.1]hept-2-enes have identified a two-centered epimerization that results in the enantiomerization of the bicyclic framework through such a ring-flip. researchgate.net For this compound, the introduction of the oxygen atom would likely affect the energy barrier and the specific pathway of any conformational interconversion. The bridgehead amine group at the C1 position further rigidifies the structure, making large-amplitude motions like a full ring flip less probable under normal conditions.
Stereochemical Purity Determination and Enantiomeric Excess Measurement
As this compound possesses chiral centers, the determination of its stereochemical purity is crucial. The enantiomeric excess (ee) is a measure of this purity and is typically determined using chiral analytical techniques. nih.gov
Chiral HPLC and GC Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Chiral Stationary Phases (CSPs) are powerful and widely used methods for separating enantiomers. mdpi.comgcms.cz
Chiral HPLC: This technique relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase. mdpi.com For primary amines like this compound, several types of CSPs are effective. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most popular. nih.gov Macrocyclic antibiotic (e.g., vancomycin, teicoplanin) and crown ether-based CSPs are also particularly useful for the enantioseparation of primary amine compounds. nih.govsigmaaldrich.com The separation is achieved by forming transient diastereomeric complexes between the enantiomers and the CSP, which have different energies and thus different retention times. sigmaaldrich.com
Chiral GC: In this method, a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin, is used. gcms.cz The volatility of the amine may require derivatization to improve its chromatographic properties, although direct analysis is sometimes possible. The enantiomers exhibit different interactions with the chiral selector in the stationary phase, leading to their separation. gcms.cz
Table 1: Representative Chiral Stationary Phases for Amine Separation
| Analytical Method | Chiral Stationary Phase (CSP) Type | Common Selector Examples | Typical Mobile/Carrier Phase |
|---|---|---|---|
| HPLC | Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |
| HPLC | Macrocyclic Antibiotic | Teicoplanin, Vancomycin | Methanol/Acetonitrile/Aqueous buffer |
| HPLC | Crown Ether-based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Perchloric acid solution |
| GC | Derivatized Cyclodextrin | Permethylated β-cyclodextrin | Helium, Hydrogen |
Chiral Derivatization for Diastereomer Analysis
An alternative to using a chiral stationary phase is the indirect method, which involves reacting the enantiomeric amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govrsc.org These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (HPLC or GC) or analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org
Common classes of CDAs for primary amines include chiral acids, acid chlorides, and isocyanates. For example, reacting this compound with an enantiomerically pure chiral acid chloride would yield two diastereomeric amides. The ratio of these diastereomers, determined by integrating the corresponding signals in the chromatogram or NMR spectrum, directly reflects the enantiomeric ratio of the original amine. researchgate.net A three-component derivatization protocol involving 2-formylphenylboronic acid and an enantiopure diol has also been shown to be effective for determining the enantiopurity of chiral primary amines via ¹H NMR analysis. researchgate.net
Table 2: Common Chiral Derivatizing Agents (CDAs) for Primary Amines
| Derivatizing Agent | Resulting Derivative | Analytical Technique |
|---|---|---|
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Diastereomeric amides | NMR, HPLC, GC |
| (1R,2R)-trans-2-(2,3-Anthracenedicarboximido)cyclohexanecarbonyl chloride | Diastereomeric amides | HPLC (with fluorescence detection) researchgate.net |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Diastereomeric thioureas | HPLC |
| (S)-1-(1-Naphthyl)ethyl isocyanate (NEIC) | Diastereomeric ureas | HPLC |
Absolute Configuration Determination Methods
Determining the absolute configuration (the actual 3D arrangement of atoms) of a chiral molecule is a fundamental aspect of stereochemistry. While separation of enantiomers confirms chirality, it does not assign the (R) or (S) configuration to each peak.
Several methods can be used to determine the absolute configuration of this compound:
X-ray Crystallography: This is the most definitive method for determining absolute configuration. It requires the formation of a high-quality single crystal of the chiral compound, often as a salt or derivative containing a heavy atom (Anomalous Dispersion). nsf.gov
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. The experimental spectrum is then compared with a spectrum predicted by quantum mechanical calculations for a known absolute configuration. acs.org This method does not require crystallization. For amines, derivatization is often used to introduce a suitable chromophore for ECD analysis. columbia.edu
Chemical Correlation: The absolute configuration can be determined by chemically converting the molecule of unknown configuration into a compound whose absolute configuration is already known, or vice-versa, through a series of stereochemically well-understood reactions.
Competing Enantioselective Conversion (CEC) Method: This is a newer kinetic method where a chiral substrate is reacted with two pseudoenantiomeric chiral reagents. The relative rates of reaction, often analyzed by mass spectrometry, can be used to assign the absolute configuration of the substrate by comparison to an established model. nsf.govacs.orgnih.gov This has been successfully applied to a variety of cyclic amines. acs.orgnih.gov
Anomalous Dispersion X-ray Crystallography (Flack Parameter)
X-ray crystallography is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules. This is achieved by measuring the effects of anomalous dispersion. When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This phenomenon, known as anomalous scattering, leads to measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l).
The Flack parameter, x, is a critical value derived from the refinement of the crystal structure against the diffraction data. It quantifies the absolute structure of the crystal.
A Flack parameter close to 0 indicates that the assigned absolute configuration is correct.
A Flack parameter close to 1 suggests that the inverted structure is the correct one.
A value around 0.5 may indicate a racemic twin or that the anomalous scattering is too weak for a reliable determination.
Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential non-destructive methods for determining the absolute configuration of chiral molecules in solution. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule.
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores within the molecule. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve (positive or negative) away from the absorption maxima and shows a Cotton effect in the region of absorption.
For this compound, the amine group and the ether oxygen within the bicyclic system act as chromophores. While the intrinsic electronic transitions of these groups are in the far-UV region, derivatization of the amine group with an aromatic chromophore can shift the absorption to a more accessible wavelength range and enhance the CD/ORD signals.
The determination of the absolute configuration using CD/ORD typically involves a comparison of the experimentally measured spectra with the spectra predicted by quantum chemical calculations, often using time-dependent density functional theory (TD-DFT). By calculating the expected CD/ORD spectra for one enantiomer (e.g., the R-enantiomer), a direct comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound. While specific CD or ORD data for this compound is not available in the reviewed literature, this approach has been successfully applied to other chiral bicyclic amines.
Reactivity and Chemical Transformations of 3 Oxabicyclo 3.1.1 Heptan 1 Amine
Reactions at the Primary Amine Functional Group
The primary amine group at the C1 position is a versatile functional handle, susceptible to a variety of standard nitrogen-centered reactions. Its reactivity is fundamental for incorporating the 3-oxabicyclo[3.1.1]heptane scaffold into larger, more complex molecules.
Acylation, Alkylation, and Sulfonylation Reactions
The nucleophilic nature of the primary amine in 3-Oxabicyclo[3.1.1]heptan-1-amine allows it to readily undergo acylation, alkylation, and sulfonylation. These reactions are standard methods for derivatizing amines to form amides, secondary or tertiary amines, and sulfonamides, respectively. researchgate.net
While specific literature on these reactions with this compound is not extensively detailed, the principles are well-established. For instance, acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. Similarly, alkylation can be achieved with alkyl halides, and sulfonylation with sulfonyl chlorides, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. chemrxiv.org Research on related bicyclic amines confirms the feasibility of these transformations. chemrxiv.org
A summary of these expected transformations is presented below.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl Chloride | N-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetamide |
| Alkylation | Methyl Iodide | N-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine |
| Sulfonylation | Benzenesulfonyl Chloride | N-(3-Oxabicyclo[3.1.1]heptan-1-yl)benzenesulfonamide |
Amide and Carbamate (B1207046) Formation
Amide and carbamate functionalities are ubiquitous in pharmaceuticals, making their formation from this compound a critical transformation for medicinal chemistry applications. Amide bonds are typically formed by coupling the amine with a carboxylic acid using a variety of coupling agents or by reacting it with an activated carboxylic acid derivative like an acyl chloride.
Carbamate formation is also a key reaction. For example, the widely used tert-butyloxycarbonyl (Boc) protecting group is a carbamate, formed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The synthesis of related bicyclic amines often involves the use and removal of such protecting groups, indicating the amine's suitability for these reactions. nih.govthieme-connect.com The formation of carbamates can also be achieved through reactions with chloroformates or via multi-component reactions involving carbon dioxide. nih.gov
| Reaction | Reagent(s) | Product Example |
| Amide Coupling | Propanoic acid, Coupling agent (e.g., DCC, EDC) | N-(3-Oxabicyclo[3.1.1]heptan-1-yl)propanamide |
| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (3-oxabicyclo[3.1.1]heptan-1-yl)carbamate |
| Carbamate Formation | Benzyl chloroformate | benzyl (3-oxabicyclo[3.1.1]heptan-1-yl)carbamate |
Metal Complexation and Coordination Chemistry
The primary amine of this compound, with its lone pair of electrons, can act as a Lewis base and coordinate to metal centers, forming metal complexes. sfu.ca As a monodentate ligand, it can bind to a variety of transition metals. The steric bulk of the bicyclic scaffold can influence the coordination number and geometry of the resulting metal complex.
The coordination chemistry of N-heterocyclic carbenes (NHCs), which can be bicyclic, has been extensively studied, revealing their utility in catalysis. rsc.orgnih.gov While this compound is not a carbene, the study of related bicyclic ligands suggests that its metal complexes could have interesting structural and reactive properties. However, specific research detailing the synthesis and characterization of metal complexes involving this compound as a ligand is not prominent in the reviewed literature.
Transformations Involving the Bicyclic Oxa-bridged System
The 3-oxabicyclo[3.1.1]heptane core is a strained system, and this inherent strain influences its reactivity, particularly under conditions that can promote ring-opening or rearrangement. chemrxiv.org
Ring-Opening Reactions and Rearrangements
The synthesis of the 3-oxabicyclo[3.1.1]heptane scaffold often involves a key rearrangement step. Specifically, it can be formed via a mild acid-catalyzed isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.orgacs.orgacs.orgchemrxiv.orgnih.gov This reaction proceeds through the opening of the spirocyclic oxetane (B1205548) followed by an intramolecular ring-closing to form the more stable, though still strained, 3-oxabicyclo[3.1.1]heptane system. nih.govchemrxiv.org Strong acids like HCl or Lewis acids such as BF₃·Et₂O can catalyze this transformation. nih.govacs.org
The stability of the 3-oxabicyclo[3.1.1]heptane system has been noted, yet its strained nature suggests that under forcing conditions, ring-opening reactions could occur. chemrxiv.org For example, studies on the analogous 3-azabicyclo[3.1.1]heptane system show that it can undergo isomerization and ring-opening in the presence of certain reagents and solvents, such as methanol. researchgate.net While not directly demonstrated for the oxa-variant, this suggests a potential pathway for transformations involving the bicyclic core of this compound. The cleavage of the oxetane ring in precursor molecules during reduction or upon heating also points to the potential for ring-opening under energetic conditions. rsc.orgresearchgate.net
Functionalization at Peripheral and Bridgehead Positions
Beyond reactions at the amine, the 3-oxabicyclo[3.1.1]heptane skeleton itself can be functionalized. Research has demonstrated that modifications can be made at both peripheral and bridgehead positions, typically starting from derivatives where the amine is replaced by other functional groups like a hydroxyl or carboxylic acid. These examples serve to illustrate the chemical accessibility of the scaffold. nih.gov
For instance, a peripheral alcohol on the scaffold can be converted to an alkyl bromide via an Appel reaction. This bromide then serves as a handle for further substitutions, such as displacement with cyanide to form a nitrile, which can be hydrolyzed to a carboxylic acid. nih.govchemrxiv.orgresearchgate.net
More advanced transformations have been shown at the bridgehead positions. Starting from a bridgehead carboxylic acid derivative, radical decarboxylative reactions have been used to introduce new carbon-carbon bonds. This includes nickel-catalyzed cross-coupling reactions to form C(sp³)–C(sp²) and C(sp³)–C(sp) bonds, as well as Minisci-type reactions. nih.govchemrxiv.org These methods highlight the potential for elaborating the 3-oxabicyclo[3.1.1]heptane core from its bridgehead positions.
Table of Representative Functionalizations on the 3-Oxabicyclo[3.1.1]heptane Scaffold Note: These reactions were performed on derivatives, not directly on the title amine.
| Position | Starting Group | Reagents/Conditions | Product Group | Reference |
| Peripheral | -CH₂OH | NBS, PPh₃ | -CH₂Br | nih.govchemrxiv.org |
| Peripheral | -CH₂Br | KCN, DMF, heat | -CH₂CN | nih.govchemrxiv.org |
| Bridgehead | -COOH | (via redox-active ester), PhSiH₃, Zn, [Ni]-catalyst | -H | nih.gov |
| Bridgehead | -COOH | (via redox-active ester), p-BrC₆H₄CF₃, [Ni]-catalyst, hv | -C₆H₄CF₃ | nih.gov |
Reactivity of the Cyclic Ether Moiety
The 3-oxabicyclo[3.1.1]heptane core consists of a tetrahydropyran (B127337) ring fused with a cyclobutane (B1203170) ring, creating a strained system. chemrxiv.org Despite this inherent strain, the cyclic ether moiety is noted to be chemically stable under various conditions. chemrxiv.org
Studies have shown that the 3-oxabicyclo[3.1.1]heptane scaffold is stable at room temperature for extended periods, with no detectable decomposition observed by NMR or LC-MS analysis after at least six months. chemrxiv.org This stability is remarkable given the "strain-release" effect that might be expected to make it labile. chemrxiv.org
The formation of the 3-oxabicyclo[3.1.1]heptane system itself often proceeds via an acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.orgchemrxiv.orgacs.org This rearrangement involves a simultaneous ring-opening of the spiro-oxetane and a ring-closing to form the more stable bicyclo[3.1.1]heptane ether structure. acs.org The reaction is typically catalyzed by mild acids, such as pyridinium (B92312) chloride (PyrHCl), highlighting the ether's stability to these conditions once formed. acs.orgchemrxiv.org
While the ether is generally stable, its synthesis from spirocyclic precursors demonstrates a key reactive pathway involving ring rearrangement. The choice of acid catalyst can be important; for instance, Lewis acids like BF3•Et2O or Brønsted acids like H3PO4 have been employed in these isomerization reactions. chemrxiv.org
Table 1: Conditions for Acid-Mediated Isomerization to Form the 3-Oxabicyclo[3.1.1]heptane Ring System chemrxiv.orgacs.org
| Precursor Type | Catalyst | Solvent | Yield | Reference |
| (2-Oxaspiro[3.3]heptan-6-yl)methanol | Pyridinium chloride (catalytic) | Toluene | Good to Excellent | acs.org |
| Oxetanyl nitrile | Lithium aluminium hydride (LiAlH4) | - | - | chemrxiv.org |
| Oxetanyl nitrile | Boron trifluoride etherate (BF3•Et2O) | - | - | chemrxiv.org |
| Oxetanyl nitrile | Phosphoric acid (H3PO4) | Dioxane | - | chemrxiv.org |
Mechanistic Investigations of Key Reaction Pathways
Detailed mechanistic studies specifically for reactions involving this compound are not extensively documented in the available literature. However, insights can be drawn from the synthesis and reactions of the parent scaffold and related derivatives.
Specific kinetic studies and reaction order determinations for transformations of this compound are not prominently reported in the reviewed literature. Research has focused more on the synthesis and application of this scaffold as a building block. acs.orgresearchgate.net The development of synthetic methods, such as the acid-catalyzed rearrangement to form the bicyclic ether, has been optimized based on reaction conditions and yields rather than detailed kinetic analysis. acs.org For example, the isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols was optimized by screening various Brønsted and Lewis acids, with reaction times noted to be longer for certain substrates, which suggests substrate-dependent kinetics. acs.org
Isotope labeling experiments specifically targeting the reaction mechanisms of this compound are not described in the available search results. Such experiments would be invaluable for definitively tracking the atomic rearrangements, for instance, during the acid-catalyzed formation of the bicyclic ether from spirocyclic precursors.
The isolation of reaction intermediates in the synthesis or subsequent reactions of this compound is not a primary focus of the available literature. The synthetic routes described typically proceed directly to the desired products. chemrxiv.orgresearchgate.net For example, in the synthesis of a carboxylic acid derivative, an intermediate nitrile is formed and subsequently hydrolyzed in a one-pot or sequential process without explicit isolation of the nitrile as a final product. chemrxiv.orgresearchgate.net Similarly, the formation of the amine itself can proceed through an intermediate azide (B81097) via a Staudinger reaction, where the azide is generated and reacted in situ or with minimal purification before the next step. chemrxiv.orgresearchgate.net
The mechanism of the acid-catalyzed rearrangement of (2-oxaspiro[3.3]-heptan-6-yl)methanols is proposed to proceed through a simultaneous ring opening/ring closing pathway, which would involve a transient carbocationic intermediate that is immediately trapped intramolecularly, making its isolation challenging. acs.org
Theoretical and Computational Chemistry Studies of 3 Oxabicyclo 3.1.1 Heptan 1 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For 3-Oxabicyclo[3.1.1]heptan-1-amine, these methods would provide critical insights into its geometry, charge distribution, and chemical reactivity.
The three-dimensional structure of this compound is foundational to its properties. Density Functional Theory (DFT) and ab initio methods are the primary computational tools used to determine the most stable geometric arrangement of atoms in a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to find the minimum energy conformation.
For the parent scaffold, 3-oxabicyclo[3.1.1]heptane, computational studies have been performed to understand its geometry, particularly in the context of its use as a bioisostere for meta-substituted benzene (B151609) rings. nih.govchemrxiv.orgnih.govresearchgate.netnih.govresearchgate.netenamine.net These studies often employ DFT methods, such as B3LYP, with various basis sets (e.g., 6-31G*) to achieve a balance between accuracy and computational cost. The calculated molecular volume of the 3-oxabicyclo[3.1.1]heptane core has been compared to that of a benzene ring, highlighting their structural similarities. nih.govresearchgate.net
Table 1: Illustrative Calculated Geometric Parameters for Bicyclic Scaffolds (Note: This table is illustrative and based on general knowledge and data from related compounds, as specific data for this compound is not available.)
| Parameter | 3-Oxabicyclo[3.1.1]heptane (Parent Scaffold) | Bicyclo[3.1.1]heptane (Carbocyclic Analogue) |
| Molecular Volume (ų) | ~101 | ~109 |
This data highlights the impact of the oxygen heteroatom on the molecular volume, making the 3-oxabicyclo[3.1.1]heptane scaffold more compact and closer in size to a benzene ring. nih.govresearchgate.net
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of positive and negative potential.
For this compound, the MEP would show a region of high negative potential (typically colored red) around the lone pair of the nitrogen atom in the amine group and the oxygen atom of the ether linkage, indicating their nucleophilic character. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amine group, highlighting their electrophilic character.
Computational studies on related bicyclic systems have utilized MEP analysis to understand their interaction with biological targets. For instance, the calculated electrostatic potential maps for a bicyclo[3.1.1]heptane-based naphthyl bioisostere showed high similarity to the parent aromatic compound, supporting its role as a suitable replacement in drug design. chemrxiv.org
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO would likely be localized on the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO, on the other hand, would be distributed over the antibonding orbitals of the C-N and C-O bonds. The HOMO-LUMO energy gap would provide insights into the molecule's reactivity in various chemical reactions. A smaller energy gap would suggest higher reactivity.
DFT calculations on related 2-oxa-3-azabicyclo[3.1.1]heptane systems have been used to support proposed reaction mechanisms, where the interaction of frontier orbitals plays a crucial role. bohrium.comresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table is illustrative and based on general principles of FMO theory for similar amine and ether-containing compounds.)
| Molecular Orbital | Expected Energy Range (eV) | Description |
| HOMO | -8 to -10 | Localized on N and O atoms, indicating nucleophilic centers. |
| LUMO | 1 to 3 | Distributed over σ* orbitals, indicating sites for nucleophilic attack. |
| HOMO-LUMO Gap | 9 to 13 | Indicative of the molecule's kinetic stability. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and for validating experimental findings.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework.
For this compound, these calculations would predict the chemical shift for each unique proton and carbon atom in the molecule. The predicted spectrum could then be compared with an experimentally obtained spectrum to confirm the structure. The rigid bicyclic framework would lead to distinct chemical shifts and coupling constants for the bridgehead, methylene (B1212753), and amine protons. The electronegativity of the oxygen and nitrogen atoms would significantly influence the chemical shifts of nearby carbon and hydrogen atoms.
While specific calculated NMR data for this compound is not readily found, experimental NMR data for derivatives have been reported in patent literature, which could serve as a benchmark for future computational studies.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational frequencies. Computational methods can predict these vibrational frequencies and the corresponding intensities of the IR and Raman bands.
A vibrational frequency analysis for this compound would reveal characteristic peaks corresponding to N-H stretching and bending vibrations of the amine group, C-O-C stretching of the ether linkage, and various C-H and C-C vibrations of the bicyclic core. Comparing the simulated spectra with experimental IR and Raman spectra would provide a detailed confirmation of the molecular structure.
Conformational Landscape Exploration and Energetic Profiles
The rigid bicyclic structure of this compound still allows for a degree of conformational flexibility, primarily related to the puckering of the six-membered ring and the orientation of the amine substituent. koreascience.kr Understanding the accessible conformations and their relative energies is crucial for predicting its chemical reactivity and biological activity.
To identify the most stable three-dimensional arrangement of this compound, a systematic search for the global minimum conformation is computationally performed. This process typically involves generating a multitude of possible starting geometries and optimizing each to the nearest local minimum on the potential energy surface. High-level quantum mechanical calculations, such as those employing density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to accurately determine the energies of these conformers. researchgate.net
The global minimum conformation for this compound is predicted to feature the six-membered ring in a distorted boat-like conformation, which is characteristic of the bicyclo[3.1.1]heptane system. uci.edu The amine group at the bridgehead carbon will adopt a staggered orientation relative to the adjacent C-C bonds to minimize steric strain. The precise bond lengths, bond angles, and dihedral angles of the global minimum are determined through these computational methods.
Table 1: Predicted Geometric Parameters for the Global Minimum Conformation of this compound
| Parameter | Predicted Value |
| C1-N Bond Length | 1.47 Å |
| C1-C2 Bond Length | 1.54 Å |
| C2-O3 Bond Length | 1.43 Å |
| C1-C7 Bond Angle | 109.5° |
| C2-O3-C4 Bond Angle | 110.2° |
| H-N-C1-C2 Dihedral Angle | 60.5° |
Note: These values are hypothetical and based on typical bond lengths and angles for similar functional groups in related bicyclic systems.
Beyond the global minimum, other stable conformers of this compound exist, differing primarily in the puckering of the four-membered ring and the rotation of the amine group. These conformers are separated by energy barriers on the potential energy surface. The determination of these barriers is critical for understanding the dynamic behavior of the molecule. acs.orglookchem.com
Computational methods can map the interconversion pathways between these conformers and calculate the associated activation energies. For the bicyclo[3.1.1]heptane system, the interconversion between different puckered forms of the six-membered ring is a key conformational change. research-nexus.net The energy barriers for these processes are typically low, allowing for rapid interconversion at room temperature. researchgate.net
Table 2: Predicted Relative Energies and Interconversion Barriers for Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |
| Global Minimum | 0.00 | - |
| Conformer A (Ring Pucker Isomer) | 1.5 | 3.2 |
| Conformer B (Amine Rotamer) | 0.8 | 1.5 |
Note: These values are hypothetical and based on computational studies of analogous bicyclic systems.
Reaction Mechanism Simulations and Transition State Identification
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For this compound, potential reactions could involve the nucleophilic amine or ring-opening pathways.
A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more geometric parameters, such as bond lengths or angles. uni-muenchen.deq-chem.comjoaquinbarroso.com By systematically varying these parameters and optimizing the remaining geometry at each step, a profile of the reaction pathway can be generated. This allows for the initial identification of transition states and intermediates. muni.cz
For instance, a PES scan could be performed by elongating the C-N bond to simulate a dissociation reaction, or by varying the dihedral angle of a key bond to map out a conformational change or a ring-opening process. The resulting energy profile provides a qualitative picture of the reaction mechanism.
Once a transition state has been located, its connection to the reactants and products on the potential energy surface must be confirmed. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. scm.comrowansci.comresearchgate.netgithub.iomissouri.edu The IRC follows the minimum energy path downhill from the transition state in both the forward and reverse directions, ensuring that it connects the intended reactants and products. github.io
For a hypothetical nucleophilic substitution reaction involving the amine group of this compound, an IRC calculation would trace the path from the transition state of the reaction to the separated reactants (this compound and an electrophile) and the final product. This provides a detailed map of the geometric changes that occur throughout the reaction.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their interactions with solvent molecules. youtube.com This is particularly important for understanding reactions in solution, where the solvent can play a significant role in stabilizing or destabilizing reactants, transition states, and products.
Advanced Applications of 3 Oxabicyclo 3.1.1 Heptan 1 Amine As a Building Block and Scaffold
As a Chiral Scaffold in Asymmetric Synthesis and Catalysis
The use of chiral amines as scaffolds for ligands in metal-catalyzed asymmetric reactions or as organocatalysts is a well-established field in synthetic chemistry. The inherent chirality and structural rigidity of bicyclic amines can create a well-defined chiral pocket around a metal center or in the transition state of a reaction, enabling high levels of stereocontrol.
Design and Synthesis of Chiral Ligands for Metal Catalysis
The primary amine group of 3-oxabicyclo[3.1.1]heptan-1-amine presents a convenient handle for derivatization into more complex ligand structures, such as phosphines, oxazolines, or salicylaldimines, which are common coordinating moieties in transition-metal catalysis. However, a comprehensive review of scientific literature and patent databases indicates that the specific use of this compound as a precursor for chiral ligands in metal-based asymmetric catalysis is not extensively documented. While the synthesis of chiral ligands from other bicyclic systems is common, applications originating from this particular oxabicyclic amine remain a largely unexplored area of research.
Organocatalytic Applications Utilizing the Amine Moiety
Primary amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. rsc.org The chiral environment of a catalyst derived from a rigid scaffold like this compound could theoretically provide stereochemical control in reactions such as asymmetric aldol, Mannich, or Michael additions. Despite this potential, there is a notable absence of published research detailing the application of this compound or its derivatives as primary amine organocatalysts in asymmetric transformations. Broader research into organocatalysis with other chiral bicyclic amines, such as those derived from cinchona alkaloids or camphor, is prevalent, but specific studies involving the 3-oxabicyclo[3.1.1]heptane framework are not apparent in the current literature. nih.govnih.gov
In Materials Science and Polymer Chemistry
The incorporation of rigid, three-dimensional scaffolds into polymers can significantly influence their macroscopic properties, including thermal stability, mechanical strength, and processability. Bicyclic compounds are often explored as monomers for creating advanced materials with unique architectures.
Incorporation into Functional Polymer Architectures
The bifunctional nature of this compound (possessing an amine and a rigid core) makes it a candidate for integration into polymer backbones, for example, through the formation of polyamides or polyimides. Such incorporation could impart rigidity and a defined three-dimensional structure to the polymer chain. However, despite its listing by some chemical suppliers as a "Polymer Science Material Building Block," a thorough search of scientific and patent literature did not yield specific examples of polymers that have been synthesized using this compound as a monomer or as a functional pendant group.
Development of Novel Monomers for Advanced Materials
The derivatization of this compound can lead to a variety of novel monomers. For instance, the amine can be converted into an isocyanate, an acrylate, or other polymerizable groups. The resulting monomers would carry the rigid oxabicyclic core, potentially leading to materials with high glass transition temperatures and tailored mechanical properties. While the synthesis of related bicyclic monomers and their subsequent polymerization is a known strategy in materials science, specific research detailing the development and polymerization of monomers derived from this compound is not currently available in the public domain.
As a Constrained Mimic for Receptor Binding Studies (Pre-clinical, Chemical Biology Focus)
The most significant and well-documented application of the 3-oxabicyclo[3.1.1]heptane scaffold is in medicinal chemistry, where it serves as a saturated, three-dimensional bioisostere for a meta-substituted benzene (B151609) ring. Isosteric replacement is a key strategy in drug design to overcome undesirable properties of lead compounds, such as poor solubility or high metabolic turnover, which are often associated with flat, aromatic moieties.
The 3-oxabicyclo[3.1.1]heptane core mimics the geometry of a meta-substituted phenyl ring, with similar bond distances and angles between the two exit vectors that connect to the rest of the molecule. The introduction of the oxygen atom into the bicyclo[3.1.1]heptane skeleton serves to improve key physicochemical properties. This "escape from flatland" strategy aims to enhance the drug-like qualities of a molecule by increasing its sp³ character.
Detailed research findings have shown that replacing a central benzene ring in a drug candidate with the 3-oxabicyclo[3.1.1]heptane scaffold can lead to significant improvements in aqueous solubility and metabolic stability while retaining or even improving biological potency. A prominent example is the modification of the anticancer drug Sonidegib. When its central meta-phenylene ring was replaced with the 3-oxabicyclo[3.1.1]heptane core, the resulting analogue demonstrated nanomolar potency, reduced lipophilicity, and a more than 500% improvement in water solubility.
The table below summarizes the comparative physicochemical properties of a parent drug (Sonidegib) and its analogue containing the 3-oxabicyclo[3.1.1]heptane scaffold, based on reported findings.
| Property | Sonidegib (Parent Drug) | 3-Oxabicyclo[3.1.1]heptane Analogue | Outcome of Replacement |
| Lipophilicity (LogD) | High | Reduced | Improved drug-like properties |
| Aqueous Solubility | Low | >500% Improvement | Enhanced potential for formulation |
| Metabolic Stability | Moderate | Improved | Increased drug exposure |
| Biological Potency | Nanomolar | Retained (Nanomolar) | Successful bioisosteric replacement |
| Permeability | Moderate | Improved | Better absorption characteristics |
This table is generated based on qualitative and quantitative descriptions from research literature.
This application underscores the value of this compound and its derivatives as crucial building blocks in preclinical drug discovery, allowing medicinal chemists to fine-tune the properties of molecules to create safer and more effective therapeutic agents.
Design of Conformationally Restricted Analogues for Structure-Activity Relationship (SAR) Studies
The primary amino group of this compound serves as a key handle for introducing a wide range of functionalities. By incorporating this rigid scaffold into drug candidates, chemists can systematically explore the structure-activity relationships (SAR) of a compound. The constrained nature of the bicyclic system reduces the number of accessible conformations, leading to a more defined three-dimensional structure. This allows for a clearer understanding of how specific structural modifications influence biological activity.
For instance, in the development of glucagon-like peptide-1 receptor (GLP-1R) agonists, which are crucial in managing type 2 diabetes, the this compound moiety has been utilized. google.com By replacing more flexible amine components with this rigid structure, researchers can investigate the optimal spatial arrangement of substituents required for potent receptor activation. This approach helps in designing molecules with improved potency, selectivity, and pharmacokinetic profiles. The defined orientation of the amine and any attached groups provides valuable insights into the binding pocket of the target receptor.
Synthesis of Probes and Reporter Molecules
The unique structural features of this compound also make it an attractive scaffold for the development of molecular probes and reporter molecules. These tools are essential for studying biological processes and for high-throughput screening assays. The rigid framework can be functionalized with fluorophores, affinity tags, or reactive groups to create specialized probes.
The primary amine allows for straightforward coupling to various reporting moieties. The bicyclic core ensures that the reporter group is held in a fixed orientation relative to the rest of the molecule, which can be advantageous in assays where precise positioning is critical for signal generation or detection.
Construction of Complex Molecular Architectures
Beyond its use in modifying existing pharmacophores, this compound is a valuable starting material for the synthesis of more complex molecular architectures, including analogues of natural products and diverse chemical libraries.
Synthesis of Natural Product Analogues Incorporating the Bicyclic Core
Many natural products with interesting biological activities possess rigid polycyclic structures. The 3-oxabicyclo[3.1.1]heptane core can serve as a mimic or a bioisosteric replacement for portions of these natural products. By incorporating this scaffold, chemists can create novel analogues that retain or even improve upon the biological activity of the parent natural product while potentially offering advantages in terms of synthetic accessibility and metabolic stability.
Diversity-Oriented Synthesis (DOS) Libraries based on this compound
Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space and discovering new biological probes and drug leads. The goal of DOS is to create a collection of structurally diverse molecules from a common starting material. The rigid and functionally versatile nature of this compound makes it an excellent scaffold for the construction of DOS libraries.
Starting from this central core, a multitude of different substituents and ring systems can be introduced through various chemical transformations of the primary amine and the bicyclic framework. This allows for the rapid generation of a large number of distinct compounds with a high degree of three-dimensional complexity. Screening these libraries against various biological targets can lead to the identification of novel hit compounds with unique mechanisms of action.
Synthesis and Comprehensive Characterization of Analogues and Derivatives of 3 Oxabicyclo 3.1.1 Heptan 1 Amine
Structural Modifications of the Amine Functional Group
The primary amine of 3-Oxabicyclo[3.1.1]heptan-1-amine serves as a versatile handle for a variety of chemical modifications. These modifications are crucial for modulating the compound's basicity, polarity, and steric profile, thereby influencing its biological activity and pharmacokinetic properties.
Secondary, Tertiary Amine, and Quaternary Ammonium (B1175870) Derivatives
The synthesis of secondary and tertiary amine derivatives of this compound can be achieved through standard N-alkylation methodologies. These reactions typically involve the treatment of the primary amine with alkyl halides or other alkylating agents. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.
For instance, mono-N-alkylation to yield secondary amines can be favored by using a protecting group strategy or by carefully controlling the amount of the alkylating agent. Subsequent alkylation of the secondary amine, or direct dialkylation of the primary amine with an excess of the alkylating agent, leads to the formation of tertiary amines.
Quaternary ammonium salts, which are permanently charged, are synthesized by the exhaustive alkylation of the tertiary amine, a process known as quaternization. This is typically achieved by reacting the tertiary amine with an alkyl halide, such as methyl iodide. The resulting quaternary ammonium salt possesses distinct solubility and biological activity profiles compared to its neutral amine precursors.
| Derivative Type | General Synthetic Method | Reactants |
| Secondary Amine | Reductive Amination | This compound, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) |
| Tertiary Amine | N-Alkylation | Secondary amine derivative, Alkyl Halide, Base |
| Quaternary Ammonium Salt | Quaternization | Tertiary amine derivative, Alkyl Halide (e.g., CH₃I) |
Detailed research into the synthesis of these derivatives for the this compound scaffold is an active area of investigation, driven by the desire to fine-tune the properties of this promising medicinal chemistry building block.
Isosteric Replacements of the Amine Group
Isosteric replacement of the primary amine group in this compound offers a powerful strategy to modulate its physicochemical properties while retaining or enhancing its desired biological interactions. Bioisosteres are functional groups that possess similar steric and electronic characteristics.
Common isosteres for a primary amine group include, but are not limited to, hydroxyl, thiol, and small alkyl groups. The synthesis of these analogues would necessitate a different synthetic approach, starting from a precursor with the desired functional group at the 1-position of the 3-oxabicyclo[3.1.1]heptane core. For example, the synthesis of the corresponding alcohol, (3-oxabicyclo[3.1.1]heptan-1-yl)methanol, has been reported and can serve as a precursor for other functionalities. thieme-connect.com
| Isosteric Group | Synthetic Precursor |
| Hydroxyl (-OH) | 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid (via reduction) |
| Thiol (-SH) | (3-Oxabicyclo[3.1.1]heptan-1-yl)methanol (via conversion to a leaving group and substitution with a sulfur nucleophile) |
| Methyl (-CH₃) | 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid (via reduction and subsequent modifications) |
The exploration of such isosteric replacements is a key area of research for expanding the chemical space around the 3-oxabicyclo[3.1.1]heptane scaffold.
Modifications to the 3-Oxabicyclo[3.1.1]heptane Core
Alterations to the bicyclic framework of this compound can profoundly impact its three-dimensional shape, rigidity, and the spatial orientation of the amine functional group.
Stereoisomeric and Enantiomeric Variants
The 3-oxabicyclo[3.1.1]heptane core contains multiple stereocenters, leading to the possibility of various stereoisomers. The synthesis of enantiomerically pure forms of this compound is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
Enantioselective synthesis can be approached through several strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. While the stereoselective synthesis of related bicyclic systems has been reported, the development of a scalable and efficient enantioselective synthesis of this compound remains a significant research objective. Chiral resolution of a racemic mixture of the amine or a synthetic intermediate is another viable approach to obtain enantiomerically pure compounds.
Substituent Effects at Different Positions on the Bicyclic Ring System
The introduction of substituents at various positions on the 3-oxabicyclo[3.1.1]heptane ring can influence the molecule's conformation, lipophilicity, and metabolic stability. The synthesis of substituted analogues typically involves starting from appropriately functionalized precursors.
| Position of Substitution | Example of Substituent | Potential Effect |
| C-5 | Phenyl | Increased lipophilicity |
| C-5 | Methyl | Minor increase in lipophilicity |
| C-5 | Carboxylic acid | Increased polarity and potential for further functionalization |
Heteroatom Exchange within the Oxa-bridge
Replacing the oxygen atom in the oxa-bridge of the 3-oxabicyclo[3.1.1]heptane system with other heteroatoms, such as nitrogen or sulfur, leads to novel bicyclic scaffolds with distinct electronic and conformational properties.
The synthesis of the corresponding aza-analogue, 3-azabicyclo[3.1.1]heptane, has been reported and is being explored as a saturated isostere for pyridine. chemrxiv.orgnih.gov The synthesis of 1-substituted 3-azabicyclo[3.1.1]heptanes has also been described, providing access to aza-analogues of this compound derivatives. zendy.io
Furthermore, the synthesis of 6-thiabicyclo[3.1.1]heptane derivatives has been documented, indicating the feasibility of preparing the sulfur-containing counterpart of the 3-oxabicyclo[3.1.1]heptane system. The synthesis of a 3-thiabicyclo[3.1.1]heptan-1-amine would represent a significant expansion of this class of compounds.
| Heteroatom in Bridge | Name of Scaffold |
| Nitrogen | 3-Azabicyclo[3.1.1]heptane |
| Sulfur | 3-Thiabicyclo[3.1.1]heptane |
The comparative evaluation of the oxa-, aza-, and thia-analogues is crucial for understanding the structure-activity relationships and for the rational design of novel bioactive molecules based on these bicyclic scaffolds.
Comparative Analysis of Reactivity and Structure-Property Relationships across Analogues
The reactivity of the 3-oxabicyclo[3.1.1]heptane scaffold is largely dictated by the nature and position of its substituents. The inherent strain of the bicyclic system and the electronic influence of the ether oxygen play a crucial role in the chemical transformations of its derivatives.
The primary alcohol functionality on the 1-position of the 3-oxabicyclo[3.1.1]heptane core serves as a versatile handle for introducing a variety of other functional groups. Standard oxidation protocols, such as Swern oxidation, can efficiently convert the alcohol to the corresponding aldehyde. nih.gov Further oxidation of this aldehyde using reagents like sodium chlorite (B76162) (NaClO₂) yields the carboxylic acid. nih.gov This carboxylic acid can then be converted to the corresponding amine via a Curtius rearrangement, providing a direct route to this compound analogues. nih.gov
A significant aspect of the structure-property relationship is the comparison of these saturated scaffolds with their aromatic counterparts. The replacement of a meta-substituted benzene (B151609) ring with a 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane moiety has been shown to have a profound impact on physicochemical properties. A key advantage is the potential for improved aqueous solubility. For example, replacing the central benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane core resulted in a more than five-fold increase in solubility. nih.govresearchgate.net This is attributed to the reduction in lipophilicity and the introduction of a more polar ether linkage.
The geometric arrangement of the substituents in 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes closely mimics that of a meta-substituted benzene ring, making them effective isosteres. researchgate.netacs.org This structural similarity allows for the retention of biological activity while improving drug-like properties.
Table 1: Comparative Physicochemical Properties of Sonidegib and its Analogues
| Compound | Structure | clogD (7.4) | Aqueous Solubility (µM) |
| Sonidegib | Aromatic | 6.8 | 6 |
| Bicyclo[3.1.1]heptane Analogue | Saturated Carbocycle | 6.2 | 4 |
| 3-Oxabicyclo[3.1.1]heptane Analogue | Saturated Heterocycle | 4.8 | 34 |
This table was generated based on data from reference nih.gov.
Development of Robust Synthetic Routes to Analogues
The development of efficient and scalable synthetic routes to 3-oxabicyclo[3.1.1]heptane analogues is crucial for their application in drug discovery and development. A particularly robust method involves the acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.org
This rearrangement proceeds under mild conditions, often employing catalytic amounts of a Brønsted or Lewis acid, such as pyridinium (B92312) chloride (Pyr·HCl) or boron trifluoride etherate (BF₃·Et₂O), in a suitable solvent like 1,4-dioxane. acs.orgacs.org The reaction is tolerant of a variety of functional groups on the spirocyclic precursor, allowing for the synthesis of a diverse range of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane derivatives.
The starting (2-oxaspiro[3.3]heptan-6-yl)methanol precursors can be readily prepared from commercially available materials. For instance, ethyl 2-phenylacetate can be converted in two steps to (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol. acs.org
Once the core 3-oxabicyclo[3.1.1]heptane scaffold with a primary alcohol is obtained, a suite of standard organic transformations can be employed to generate a wide array of analogues. These transformations provide access to key building blocks for medicinal chemistry, including amines, carboxylic acids, and amides.
Table 2: Key Synthetic Transformations for 3-Oxabicyclo[3.1.1]heptane Analogues
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| (5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | 1. (COCl)₂, DMSO, Et₃N, CH₂Cl₂; 2. NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid | - |
| 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid | 1. DPPA, Et₃N, toluene; 2. t-BuOH; 3. HCl/dioxane | 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride | - |
| (5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | 1. Swern oxidation | 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde | - |
| 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde | Strecker reaction | α-Amino acid derivative | - |
| (5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | Appel reaction (NBS, PPh₃) | 1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane | - |
This table was generated based on data from reference nih.gov. The yields for some transformations were not explicitly stated in the source material.
The scalability of these synthetic routes has also been demonstrated, with multigram synthesis of key intermediates being reported. acs.org This robustness is essential for the practical application of these novel scaffolds in pharmaceutical research.
Future Directions and Emerging Research Avenues for 3 Oxabicyclo 3.1.1 Heptan 1 Amine
Exploration of Unconventional Reactivity and Novel Rearrangements
Future research is poised to delve deeper into the reactivity of the 3-oxabicyclo[3.1.1]heptane core, moving beyond established transformations to uncover new synthetic pathways and molecular architectures.
A cornerstone of current synthesis is the acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.orgchemrxiv.orgacs.org This isomerization, which proceeds smoothly under mild conditions with catalysts like pyridinium (B92312) chloride or boron trifluoride etherate, represents a key novel rearrangement that provides access to the 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane scaffold. acs.orgchemrxiv.org Early work also demonstrated rearrangements of related diols to form the bicyclic system. researchgate.netrsc.org The scalability of these intramolecular, Lewis-acid-catalyzed ring openings of spirocyclic oxetanes has been a significant breakthrough. nih.gov
Emerging research directions include exploring photochemical reactions. For instance, a photochemical formal (4+2) cycloaddition has been reported to convert bicyclo[1.1.1]pentan-1-amines into the bicyclo[3.1.1]heptan-1-amine skeleton, a novel method for expanding the smaller bicyclic core. researchgate.netresearchgate.net Further investigation into such cycloaddition strategies, including dipolar [4π+2σ] cycloadditions used for related aza-bicyclic systems, could yield new routes to diversely functionalized 3-oxabicyclo[3.1.1]heptane derivatives. researchgate.netresearchgate.net
The functional group tolerance of these reactions is a critical area of study. Research has shown that the core is amenable to various modifications, including Swern oxidations, the Curtius reaction to form amines, and the Strecker reaction for α-amino acid synthesis, demonstrating its potential as a versatile building block. nih.govresearchgate.net Future work will likely focus on expanding this toolbox of reactions to introduce a wider array of functional groups, enabling the synthesis of more complex and diverse molecular libraries.
Table 1: Key Rearrangement and Cycloaddition Reactions for Bicyclo[3.1.1]heptane Scaffolds
| Reaction Type | Precursor | Product Scaffold | Key Features | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Isomerization | (2-Oxaspiro[3.3]heptan-6-yl)methanol | 3-Oxabicyclo[3.1.1]heptane | Mild conditions, scalable, provides 1,5-disubstitution pattern. | acs.orgnih.govchemrxiv.org |
| Diol Rearrangement | 3-Oxaspiro nih.govnih.govheptane-derived diol | 3-Oxabicyclo[3.1.1]heptane | Occurs upon heating or with reagents like acetic anhydride. | researchgate.netrsc.org |
| Photochemical (4+2) Cycloaddition | Bicyclo[1.1.1]pentan-1-amine | Bicyclo[3.1.1]heptan-1-amine | Converts a smaller bicyclic skeleton to the desired heptane (B126788) system. | researchgate.net |
Integration with Artificial Intelligence and Machine Learning for Molecular Design
While current research has established the 3-oxabicyclo[3.1.1]heptane scaffold as a valuable bioisostere, the integration of artificial intelligence (AI) and machine learning (ML) is a nascent but highly promising future direction. The design principle of replacing aromatic rings with saturated scaffolds to enhance ADME (absorption, distribution, metabolism, and excretion) properties is well-suited for computational modeling. acs.org
AI and ML algorithms can be trained on existing data to predict the physicochemical properties of novel, virtual compounds containing the 3-oxabicyclo[3.1.1]heptan-1-amine core. This predictive power can drastically accelerate the design-make-test-analyze cycle in drug discovery. Instead of synthesizing every possible derivative, researchers can use computational tools to prioritize candidates with the most promising profiles for improved solubility, permeability, and metabolic stability. chemrxiv.org
Furthermore, generative AI models can explore the vast chemical space around this scaffold, proposing entirely new structures that human chemists might not have conceived. By learning from databases of known molecules and their properties, these models can design novel amines with optimized characteristics for specific biological targets. This approach aligns with efforts to systematically explore chemical space using generated databases (GDB) to uncover novel scaffolds for drug discovery. acs.org
Sustainable and Scalable Production Methods
The transition of this compound and its derivatives from laboratory curiosities to readily available building blocks hinges on the development of sustainable and scalable production methods.
Significant progress has already been made in creating scalable syntheses, with researchers reporting multigram-scale production. nih.govresearchgate.net The key isomerization reaction from spirocyclic oxetanes has been shown to be efficient for larger-scale synthesis. nih.govresearchgate.net
Future research will likely focus on green chemistry principles. rsc.org This includes the exploration of more environmentally benign solvents, reducing reliance on hazardous reagents, and developing catalytic systems that are more efficient and recyclable. Continuous flow processing stands out as a particularly promising technology. acs.org Flow chemistry offers enhanced safety, better process control, and the potential for seamless scaling from lab-bench optimization to large-scale industrial production with minimal re-optimization. acs.org Applying this technology to the synthesis of the key (2-oxaspiro[3.3]heptan-6-yl)methanol precursors and their subsequent rearrangement could represent a major step towards sustainable, on-demand production.
Applications in Emerging Fields of Chemical Science and Interdisciplinary Research
The primary application for the 3-oxabicyclo[3.1.1]heptane scaffold has been in medicinal chemistry . Its role as a saturated isostere of meta-benzene has been validated by its incorporation into an analogue of the anticancer drug Sonidegib, which resulted in a potent compound with reduced lipophilicity and dramatically improved water solubility. nih.govresearchgate.netenamine.net This success opens the door to its use in a wide range of therapeutic areas where tweaking physicochemical properties is crucial. acs.orgchemrxiv.org
Beyond medicine, this scaffold holds potential in other interdisciplinary fields. In agrochemistry , replacing phenyl rings in pesticides with saturated bioisosteres has been shown to improve properties like water solubility while retaining bioactivity. researchgate.net The 3-oxabicyclo[3.1.1]heptane core is a prime candidate for this strategy, potentially leading to a new generation of more effective and environmentally friendlier agrochemicals.
The unique structural and electronic properties of rigid bicyclic systems also suggest potential applications in materials science . researchgate.net The defined exit vectors and three-dimensional shape could be exploited in the design of novel polymers, liquid crystals, or functional materials where precise molecular architecture is key.
Table 2: Investigated and Potential Applications of the 3-Oxabicyclo[3.1.1]heptane Scaffold
| Field | Application | Rationale | Status | Reference |
|---|---|---|---|---|
| Medicinal Chemistry | meta-Benzene Bioisostere | Improves physicochemical properties (e.g., solubility, metabolic stability) of drug candidates. | Investigated; analogue of Sonidegib synthesized. | acs.orgnih.govresearchgate.net |
| Agrochemistry | Phenyl Ring Replacement in Pesticides | Potential to improve solubility and reduce lipophilicity while retaining bioactivity. | Emerging; based on success with related scaffolds. | researchgate.net |
| Materials Science | Building Block for Novel Materials | Rigid, 3D structure offers precise control of molecular architecture. | Potential; based on properties of related bicyclic systems. | researchgate.net |
Collaborative Research Initiatives and Open Science Practices
The advancement of knowledge surrounding this compound will be significantly enhanced by collaborative and open research practices. The current body of literature already shows evidence of collaboration between academic institutions and commercial entities, such as the chemical supplier Enamine, which has been involved in synthesizing and studying these compounds. enamine.netresearchgate.net
The principles of Open Science are becoming increasingly important for accelerating research. ec2u.eu A number of studies on this and related scaffolds have been published in open-access journals and posted on preprint servers like ChemRxiv, making the findings immediately and freely available to the global scientific community. nih.govchemrxiv.orgchemrxiv.org This practice allows for rapid dissemination and builds a foundation for future work without paywall barriers.
Future initiatives should continue to foster these collaborations, bringing together synthetic chemists, computational scientists, pharmacologists, and material scientists. Shared databases of synthesized compounds, their properties, and their biological activities would be an invaluable resource. Adopting open data practices, where the underlying data for publications is made available, will enhance transparency and allow for the re-analysis and meta-analysis of findings, ultimately driving the field forward more efficiently and robustly. ec2u.eu
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Oxabicyclo[3.1.1]heptan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of oxirane precursors with cyclopropane derivatives under controlled heating (60–80°C) to minimize side reactions. Catalysts like Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity . Alternative routes include Prins reactions using aldehydes and alkenes, though stereochemical outcomes require careful analysis via NMR . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF) and monitoring reaction progress with GC-FID or UHPLC-UV .
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm bicyclic framework and amine functionality .
- GC-MS or HPLC-UV (C18 columns, acetonitrile/water gradients) for purity assessment .
- X-ray crystallography to resolve stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are critical when handling this compound due to its toxicity profile?
- Methodological Answer : Follow GHS guidelines for acute toxicity (H302, H315) and respiratory irritation (H335):
- Use fume hoods with ≥6 air changes/hour to limit inhalation .
- Wear nitrile gloves (tested for permeation resistance) and tightly sealed goggles during synthesis .
- Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can stereochemical challenges in this compound derivatives be resolved during synthesis?
- Methodological Answer :
- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to control asymmetric centers during cyclization .
- Use dynamic kinetic resolution with enantioselective catalysts (e.g., Ru-BINAP complexes) for racemic mixtures .
- Validate configurations via NOESY NMR to assess spatial proximity of substituents .
Q. What computational tools are effective in predicting the reactivity of this compound in retrosynthetic planning?
- Methodological Answer :
- AI-driven platforms (e.g., Template_relevance Reaxys, Pistachio) leverage reaction databases to propose feasible pathways, prioritizing routes with high atom economy .
- DFT calculations (Gaussian 16, B3LYP/6-31G*) model transition states for cycloadditions, identifying energy barriers and regioselectivity trends .
Q. How can researchers design experiments to assess the compound’s interaction with neurotransmitter receptors?
- Methodological Answer :
- Conduct radioligand binding assays (³H-labeled compounds) on neuronal membranes to measure affinity (Ki) for targets like serotonin or dopamine receptors .
- Use molecular docking (AutoDock Vina) to predict binding poses within receptor active sites, guided by homology models from GPCR databases .
- Validate functional activity via cAMP accumulation assays in HEK293 cells transfected with receptor constructs .
Q. What strategies reconcile contradictory data on the compound’s oxidative stability in different solvent systems?
- Methodological Answer :
- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to compare degradation rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents .
- Use EPR spectroscopy to detect radical intermediates formed during oxidation, identifying solvent-specific degradation pathways .
- Apply QbD principles to optimize formulation buffers (e.g., ascorbic acid as an antioxidant in aqueous systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
